molecular formula C17H17N3OS B14213259 N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide CAS No. 828914-14-3

N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B14213259
CAS No.: 828914-14-3
M. Wt: 311.4 g/mol
InChI Key: IQRPQPYTMQGLSD-UHFFFAOYSA-N
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Description

N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide stands out due to its unique structural features and the presence of both phenyl and thiazolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

828914-14-3

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-phenyl-2-(2-phenylimino-1,3-thiazolidin-3-yl)acetamide

InChI

InChI=1S/C17H17N3OS/c21-16(18-14-7-3-1-4-8-14)13-20-11-12-22-17(20)19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,21)

InChI Key

IQRPQPYTMQGLSD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC2=CC=CC=C2)N1CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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